

Introduction: The Role of (S)-3-Aminotetrahydrofuran in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminotetrahydrofuran

Cat. No.: B1273345

[Get Quote](#)

(S)-3-Aminotetrahydrofuran is a pivotal chiral building block in medicinal chemistry and drug development. Its constrained tetrahydrofuran (THF) ring system and the stereospecific orientation of its primary amine group make it a valuable scaffold for introducing specific three-dimensional features into drug candidates. This structural motif is found in a variety of pharmacologically active agents, where it often serves to optimize binding affinity, improve pharmacokinetic properties, and reduce off-target effects.

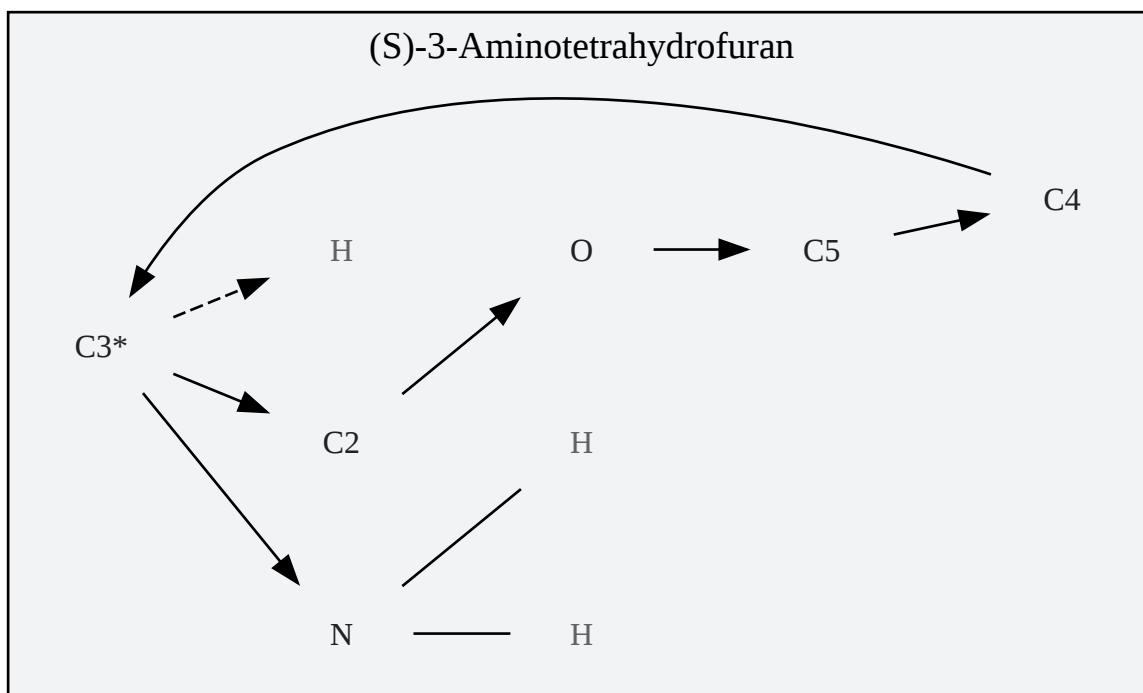
Given its importance, the unambiguous structural confirmation and determination of enantiomeric purity are paramount. This guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize **(S)-3-Aminotetrahydrofuran**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the underlying principles and experimental considerations that ensure data integrity and accurate interpretation—a necessity for researchers in a regulated drug development environment.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **(S)-3-Aminotetrahydrofuran** possesses a saturated five-membered ether ring with a primary amine substituent at the chiral C3 position.

| Property | Value | Source |
|-------------------|----------------------------------|--------|
| Molecular Formula | C ₄ H ₉ NO | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| IUPAC Name | (3S)-oxolan-3-amine | [1] |
| CAS Number | 104530-79-2 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | ~1.012 g/mL at 25 °C | |
| Boiling Point | ~126 °C | [3] |

The chirality at the C3 position is critical. The biological activity of pharmaceuticals derived from this scaffold is often highly dependent on this specific stereoisomer. Therefore, analytical methods must not only confirm the constitution but also the stereochemical integrity of the material.



[Click to download full resolution via product page](#)

Caption: Molecular structure of (S)-**3-Aminotetrahydrofuran** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (S)-**3-Aminotetrahydrofuran**, both ¹H and ¹³C NMR provide a complete picture of its covalent framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms.

Experimental Protocol: Sample Preparation

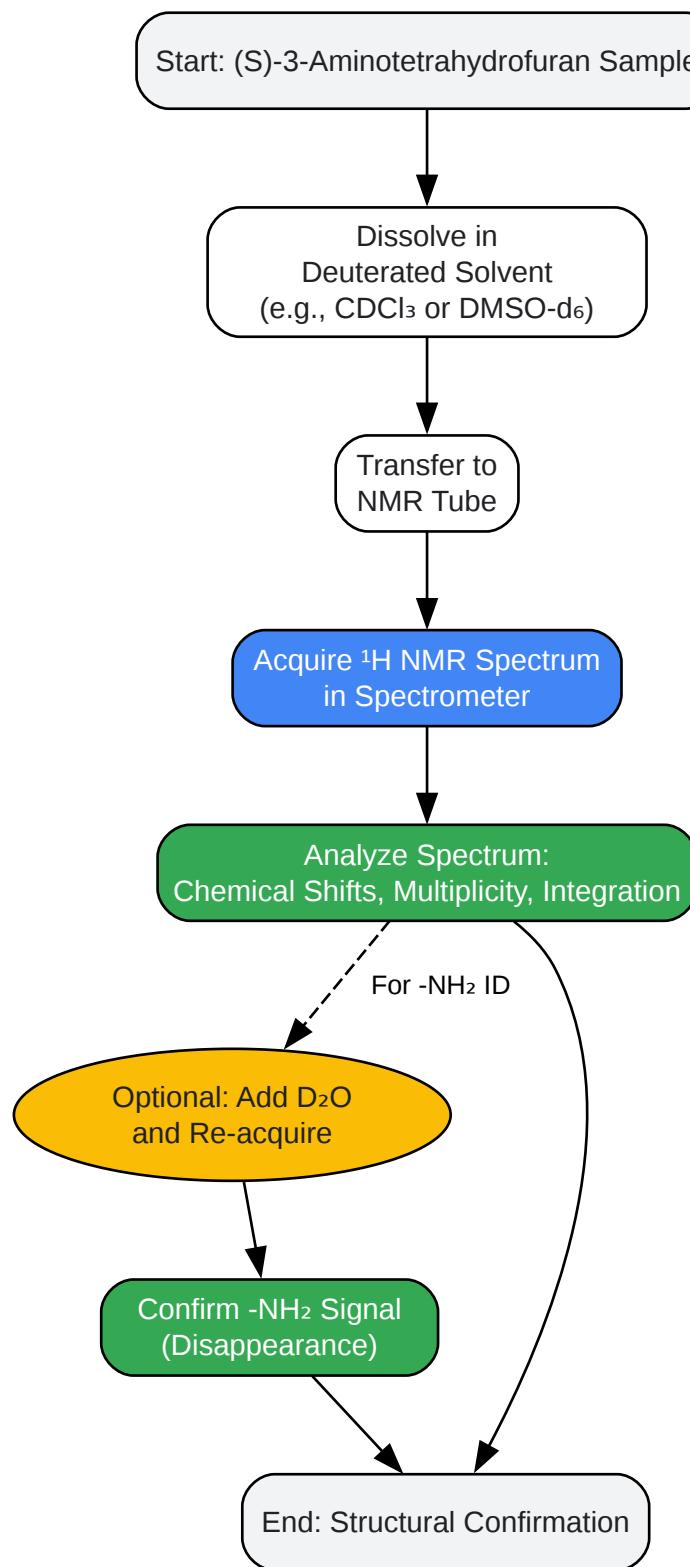
- Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is common, but for observing labile amine protons, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows down the proton exchange rate.[\[4\]](#)
- Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-**3-Aminotetrahydrofuran** and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
- Analysis: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).
- (Optional) D₂O Exchange: To definitively identify the NH₂ protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the amine protons will disappear or significantly diminish due to exchange with deuterium.
[\[5\]](#)

Interpreting the Spectrum

The molecule has 9 protons, but due to symmetry and diastereotopicity, they resolve into several distinct signals.

| Proton Assignment | Typical δ (ppm) | Multiplicity | Coupling (J, Hz) | Notes |
|-----------------------|------------------------|----------------------|------------------|--|
| -NH ₂ (2H) | 1.5 - 2.5 | broad singlet (br s) | - | Chemical shift is highly dependent on concentration and solvent. Exchanges with D ₂ O. [6] [7] [8] |
| H3 (1H) | 3.6 - 3.8 | quintet or m | ~6-8 | Coupled to the four adjacent protons on C2 and C4. |
| H2, H5 (4H total) | 3.7 - 4.0 | multiplet (m) | - | Complex multiplet due to coupling with H3 and geminal/vicinal protons. The protons on C2 and C5 are diastereotopic. |
| H4 (2H) | 1.8 - 2.2 | multiplet (m) | - | Coupled to H3 and protons on C5. The two H4 protons are diastereotopic. |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.



[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR analysis of (S)-3-Aminotetrahydrofuran.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Interpreting the Spectrum

As the molecule lacks symmetry, all four carbon atoms are chemically distinct and should produce four unique signals in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Typical δ (ppm) | Notes |
|-------------------|------------------------|---|
| C3 | 49 - 52 | The chiral carbon directly attached to the nitrogen atom. |
| C2 | 68 - 72 | Carbon adjacent to the ether oxygen. |
| C5 | 66 - 70 | Carbon adjacent to the ether oxygen. |
| C4 | 33 - 36 | The aliphatic carbon adjacent to the chiral center. |

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to confirm these assignments: C3 would appear as a CH signal, while C2, C4, and C5 would appear as CH₂ signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring a Spectrum (Neat Liquid)

- Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl/KBr) are clean by wiping with a solvent like isopropanol and allowing it to fully evaporate.
- Background Scan: Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Application: Place a single drop of neat (S)-**3-Aminotetrahydrofuran** liquid directly onto the ATR crystal or between two salt plates.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Interpreting the Spectrum

The key functional groups—the primary amine (NH₂) and the cyclic ether (C-O-C)—give rise to characteristic absorption bands.

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Intensity |
|--------------------------------|---|---------------------------|---------------|
| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine | Medium-Strong |
| 2850 - 3000 | C-H stretch | Alkane (CH ₂) | Strong |
| 1550 - 1640 | N-H bend (scissoring) | Primary Amine | Medium |
| 1000 - 1300 | C-O stretch | Ether | Strong |
| 1000 - 1250 | C-N stretch | Amine | Medium |

The presence of a strong, broad band in the 3300-3500 cm⁻¹ region is highly indicative of the N-H bonds, while the very strong absorption around 1100 cm⁻¹ is a classic signature of the C-O-C ether linkage.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Introduction:** A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. Alternatively, a direct insertion probe can be used.
- **Ionization:** In the source, high-energy electrons (typically 70 eV) bombard the vaporized molecules, ejecting an electron to form a radical cation, known as the molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals.
- **Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

Interpreting the Spectrum

| m/z Value | Ion | Notes |
|-----------|--|--|
| 87 | $[\text{C}_4\text{H}_9\text{NO}]^{+\bullet}$ | Molecular Ion ($\text{M}^{+\bullet}$). Its presence confirms the molecular weight. |
| 86 | $[\text{M}-\text{H}]^{+}$ | Loss of a hydrogen radical. |
| 70 | $[\text{M}-\text{NH}_3]^{+\bullet}$ | Loss of ammonia. |
| 57 | $[\text{C}_3\text{H}_5\text{O}]^{+}$ | Fragmentation involving ring opening and loss of CH_2N . |
| 44 | $[\text{C}_2\text{H}_6\text{N}]^{+}$ | A common fragment resulting from alpha-cleavage next to the nitrogen atom. |

The molecular ion peak at $\text{m/z} = 87$ is the most critical piece of data.^[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, providing a measured mass of 87.0684, consistent with the calculated exact mass for $\text{C}_4\text{H}_9\text{NO}$.^[2]

The Importance of Chiral Analysis

While the techniques above confirm the chemical structure, they do not typically differentiate between enantiomers. For a chiral molecule like **(S)-3-Aminotetrahydrofuran**, confirming the enantiomeric excess (ee) is a critical quality control step. This is often accomplished using specialized techniques:

- Chiral Chromatography (HPLC or GC): The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different times.
- NMR with Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a diastereomeric mixture. The resulting diastereomers have distinct NMR spectra, and the integration of their unique signals can be used to quantify the enantiomeric ratio.^{[10][11][12]}

Conclusion

The comprehensive spectroscopic analysis of (S)-**3-Aminotetrahydrofuran** relies on the synergistic use of NMR, IR, and MS. ^1H and ^{13}C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy quickly confirms the presence of key amine and ether functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability. Together, these methods provide an unambiguous confirmation of the molecule's identity and purity, which is an essential foundation for its application in the synthesis of new chemical entities in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. (R)-3-AMINOTETRAHYDROFURAN | 111769-26-7 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing)
DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Introduction: The Role of (S)-3-Aminotetrahydrofuran in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1273345#s-3-aminotetrahydrofuran-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com